molecular formula C15H15BrN2O2 B11836434 Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate

Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate

Cat. No.: B11836434
M. Wt: 335.20 g/mol
InChI Key: DQJNOTPUHJSSRN-UHFFFAOYSA-N
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Description

Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate is unique due to its specific structure, which includes both amino and bromophenyl groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

methyl 2-[2-amino-6-(aminomethyl)-3-bromophenyl]benzoate

InChI

InChI=1S/C15H15BrN2O2/c1-20-15(19)11-5-3-2-4-10(11)13-9(8-17)6-7-12(16)14(13)18/h2-7H,8,17-18H2,1H3

InChI Key

DQJNOTPUHJSSRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=C(C=CC(=C2N)Br)CN

Origin of Product

United States

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